molecular formula C10H6Cl2N2 B1625651 2,2'-Dichloro-3,3'-bipyridine CAS No. 97033-27-7

2,2'-Dichloro-3,3'-bipyridine

Cat. No. B1625651
CAS RN: 97033-27-7
M. Wt: 225.07 g/mol
InChI Key: UGCBXWMUKMWBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dichloro-3,3’-bipyridine is a type of bipyridine, which is a chelating ligand that forms complexes with most transition metal ions . It is used widely in electroluminescent devices . It is available for purchase as a laboratory chemical .


Synthesis Analysis

The synthesis of bipyridine compounds like 2,2’-Dichloro-3,3’-bipyridine often involves metal-catalyzed cross-coupling reactions . For example, the couplings can be efficiently catalyzed by NiCl2·6H2O without external ligands to give 2,2’-bipyridines in high yield .


Molecular Structure Analysis

The molecular structure of 2,2’-Dichloro-3,3’-bipyridine is similar to other bipyridines. Bipyridines are known to have an octahedral arrangement, with bipyridine and pyridine forming one triangle and the three carbonyl groups forming the opposite triangle of the octahedron .


Chemical Reactions Analysis

Bipyridine-based cobalt complexes, which can be formed using 2,2’-Dichloro-3,3’-bipyridine, act as direct redox mediators in photosystem I-based biophotovoltaic devices . They have appropriate midpoint potentials for electron donation to photosystem I .

Scientific Research Applications

Chemical Reactivity and Structural Analysis

2,2'-Dichloro-3,3'-bipyridine demonstrates significant changes in chemical reactivity upon coordination to a [Ru]2+ center. When coordinated, the chlorine atoms in the compound become more susceptible to nucleophilic displacement. This phenomenon was explored in a study that also analyzed the X-ray structures of various related compounds. Computational calculations revealed insights into the activation barriers for nucleophilic substitution in these compounds (Adamczak, Howard, & Wheeler, 2019).

Catalyst Development

In another study, a 2,2'-bipyridine-based ionic liquid was developed as a novel catalyst for synthesizing various xanthene derivatives. This catalyst demonstrated efficient promotion of these syntheses under solvent-free conditions, offering advantages such as easy preparation, mild reaction conditions, and excellent yields (Shirini et al., 2014).

Photogalvanic Cells Research

A study on [Cr (L)(2)(NCS)(2)]X complexes, involving 2,2'-bipyridine, explored their use as redox-inactive surrogates for diisothiocyanatobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(III) in photogalvanic cells. This research provided insights into the charge-transfer interactions between the cation and anion in these complexes (Walter & Elliott, 2001).

Chiral Separation and Stereoselective Interactions

A study investigated the impact of shape and electronic properties on the enantioseparation of polyhalogenated 4,4'-bipyridines. The research highlighted the role of halogen bonding interactions in the separation process, contributing to understanding the molecular interactions involved in chiral discrimination (Peluso, Mamane, Aubert, & Cossu, 2014).

Drug Development

A novel chemical scaffold involving 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine was proposed for designing new transthyretin (TTR) fibrillogenesis inhibitors. This research showed promising inhibition activity against amyloid fibril formation, demonstrating the potential of iodinated 4,4'-bipyridine cores in drug development (Dessì et al., 2020).

Photophysical Properties

A study explored the photophysical properties of ruthenium(II) complexes containing 2,2'-bipyridine. The complexes demonstrated unique luminescent properties, potentially useful for developing light-powered nanoscale electronic devices or mechanical machines (Balzani, Bergamini, Marchioni, & Ceroni, 2006).

Safety And Hazards

2,2’-Dichloro-3,3’-bipyridine is recommended for use as a laboratory chemical . Users are advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It is also important to use personal protective equipment when handling this chemical .

Future Directions

The future directions for 2,2’-Dichloro-3,3’-bipyridine and other bipyridines involve their use in sustainable energy production . For example, they can be used in the development of low-cost, carbon-neutral energy production methods, such as biophotovoltaic devices . There is also ongoing research into the development of novel synthetic transformations and the design and development of new materials .

properties

IUPAC Name

2-chloro-3-(2-chloropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCBXWMUKMWBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536699
Record name 2,2'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dichloro-3,3'-bipyridine

CAS RN

97033-27-7
Record name 2,2'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 2
Reactant of Route 2
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 3
Reactant of Route 3
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 4
Reactant of Route 4
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 5
Reactant of Route 5
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 6
Reactant of Route 6
2,2'-Dichloro-3,3'-bipyridine

Citations

For This Compound
2
Citations
AJ Peel, M Hedidi, G Bentabed-Ababsa, T Roisnel… - Dalton …, 2016 - pubs.rsc.org
The new area of lithio(thiocyanato)cuprates has been developed. Using inexpensive, stable and safe CuSCN for their preparation, these complexes revealed Lipshutz-type dimeric …
Number of citations: 7 pubs.rsc.org
L Di Terlizzi, S Scaringi, C Raviola… - The Journal of …, 2022 - ACS Publications
The preparation of symmetrical (hetero)biaryls via arylazo sulfones has been successfully carried out upon visible light irradiation in the presence of PPh 3 AuCl as the catalyst. The …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.